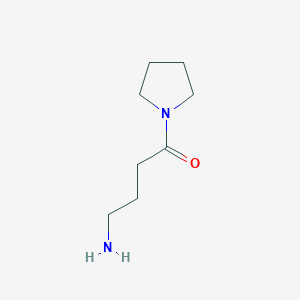

4-Amino-1-(pyrrolidin-1-yl)butan-1-one

説明

Contextualization within Amine and Ketone Chemistry

The structure of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one features two key functional groups that are fundamental to organic chemistry: an amine and a ketone. The primary amine (-NH2) group imparts basicity to the molecule and provides a reactive site for a wide array of chemical transformations, including acylation, alkylation, and formation of imines and enamines. Amines are crucial in a biological context, as they are key components of amino acids and neurotransmitters.

The ketone (C=O) group within the butan-1-one backbone is a carbonyl functional group that serves as an electrophilic site, making it susceptible to nucleophilic attack. This reactivity is central to numerous organic reactions, such as reductions, Grignard reactions, and aldol condensations. The presence of both an amine and a ketone in the same molecule opens up possibilities for intramolecular reactions and the synthesis of diverse heterocyclic systems.

Overview of Pyrrolidine-Containing Scaffolds in Academic Investigations

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a highly privileged scaffold in medicinal chemistry and drug discovery. wikipedia.orgnih.govfrontiersin.org This structural motif is present in a multitude of natural products, including alkaloids like nicotine, and is a core component of many synthetic drugs. wikipedia.orgmdpi.com The prevalence of the pyrrolidine scaffold in pharmaceuticals is a testament to its favorable physicochemical properties, which can enhance drug-like characteristics such as solubility and metabolic stability.

The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is often advantageous for achieving high-affinity and selective binding to biological targets. nih.gov Furthermore, the nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological macromolecules. The stereochemistry of substituted pyrrolidines also plays a crucial role in their biological activity, with different stereoisomers often exhibiting distinct pharmacological profiles. nih.gov

Pyrrolidine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, antiviral, and anti-inflammatory agents. frontiersin.org They are also found in drugs targeting the central nervous system. mdpi.com

Research Significance of Butan-1-one Derivatives

The butan-1-one moiety serves as a flexible four-carbon linker in the structure of this compound. The length and flexibility of this chain can be critical in positioning the terminal amine and the pyrrolidine ring for optimal interaction with biological targets. Butan-1-one and its derivatives are utilized as building blocks in organic synthesis and are found in a variety of biologically active molecules.

The ketone group at the 1-position of the butane chain is a key reactive handle for further chemical modifications. The versatility of butan-1-one derivatives makes them valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Scope and Objectives of Academic Inquiry for this compound

Given the lack of extensive specific research on this compound, the scope of academic inquiry would logically begin with its fundamental chemical characterization and exploration of its synthetic accessibility. A primary objective would be to develop efficient and scalable synthetic routes to this compound.

Following its synthesis, a key area of investigation would be the exploration of its chemical reactivity, leveraging the amine and ketone functionalities to generate a library of derivatives. These derivatives could then be screened for various biological activities, drawing inspiration from the known pharmacological profiles of pyrrolidine and butan-1-one containing compounds.

A significant objective of academic research would be to investigate the potential of this compound as a scaffold in medicinal chemistry. Based on the activities of related structures, this could include exploring its potential as an antimicrobial, anticancer, or neuroactive agent. Structure-activity relationship (SAR) studies on a library of its derivatives would be crucial in identifying key structural features for biological activity and in optimizing lead compounds.

Furthermore, the compound could be explored as a ligand for various metal catalysts or as a building block in materials science. Its bifunctional nature, with both a nucleophilic amine and an electrophilic ketone, makes it an interesting candidate for polymerization and surface modification studies.

Chemical Compound Information

| Compound Name |

| This compound |

| Pyrrolidine |

| Butan-1-one |

| Nicotine |

Physicochemical Properties of this compound Dihydrochloride

| Property | Value |

| CAS Number | 2260930-93-4 biosynth.com |

| Molecular Formula | C8H18N2O · 2HCl |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Structure

3D Structure

特性

分子式 |

C8H16N2O |

|---|---|

分子量 |

156.23 g/mol |

IUPAC名 |

4-amino-1-pyrrolidin-1-ylbutan-1-one |

InChI |

InChI=1S/C8H16N2O/c9-5-3-4-8(11)10-6-1-2-7-10/h1-7,9H2 |

InChIキー |

PQXWFFNPZFYZAZ-UHFFFAOYSA-N |

正規SMILES |

C1CCN(C1)C(=O)CCCN |

製品の起源 |

United States |

Synthetic Methodologies and Reaction Pathways of 4 Amino 1 Pyrrolidin 1 Yl Butan 1 One

Established Synthetic Routes for 4-Amino-1-(pyrrolidin-1-yl)butan-1-one

The synthesis of this compound involves the formation of an amide bond between a γ-aminobutyric acid (GABA) derivative and pyrrolidine (B122466). Various methods, from classic coupling reactions to modern catalytic approaches, can be employed.

A standard and reliable method for synthesizing this compound is through the coupling of pyrrolidine with γ-aminobutyric acid (GABA). To prevent unwanted side reactions, such as self-polymerization of the amino acid, the primary amine of GABA is typically protected. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose, yielding N-Boc-γ-aminobutyric acid.

The core of this synthesis is the activation of the carboxylic acid group of the protected GABA, which transforms it into a more reactive species susceptible to nucleophilic attack by the secondary amine of pyrrolidine. This is a cornerstone of peptide chemistry. uni-kiel.deuniurb.it A variety of coupling reagents can facilitate this transformation. researchgate.net

Commonly used peptide coupling reagents include:

Carbodiimides: such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Additives like 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt) are often included to improve efficiency and suppress racemization, although racemization is not a concern for the synthesis of the achiral target compound. uniurb.itnih.gov

Onium Salts: Phosphonium salts like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and aminium/uronium salts like HBTU or HATU are highly effective activators. nih.govnih.gov They convert the carboxylic acid into an activated ester in situ, which then readily reacts with the amine.

The general reaction proceeds by first activating the N-Boc-γ-aminobutyric acid with the chosen coupling reagent in an appropriate aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). Pyrrolidine is then added to the reaction mixture, often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. After the reaction is complete, a standard aqueous workup is performed, followed by purification, typically via column chromatography, to isolate the Boc-protected product. The final step involves the removal of the Boc protecting group under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) to yield the target compound, this compound.

Table 1: Common Peptide Coupling Reagents

| Reagent Class | Example Reagent | Full Name |

|---|---|---|

| Carbodiimides | EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| Phosphonium Salts | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

Modern synthetic chemistry emphasizes the development of catalytic methods that are more atom-economical and environmentally benign than traditional stoichiometric approaches. mdpi.com Direct catalytic amidation, which forms an amide bond from a carboxylic acid and an amine with the expulsion of only water, is a highly desirable transformation. mdpi.comnih.gov

Several catalytic systems have been developed for this purpose:

Boron-Based Catalysts: Boronic acids and borate (B1201080) esters have emerged as effective catalysts for direct amidation. nih.govacs.orgacs.org For instance, tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, can facilitate the coupling of carboxylic acids with a wide range of amines, including secondary cyclic amines like pyrrolidine. nih.gov These reactions often require elevated temperatures and sometimes azeotropic removal of water to drive the equilibrium towards product formation.

Titanium-Based Catalysts: Titanium(IV) alkoxides, such as Ti(OiPr)₄, and titanium tetrafluoride (TiF₄) have been shown to catalyze direct amidation reactions. nih.govrsc.org The TiF₄-catalyzed method is notable for its efficiency with both aliphatic and aromatic substrates and often proceeds in high yields without the need for rigorous water removal on a small scale. rsc.org

Applying these methods to the synthesis of this compound would involve heating a mixture of N-protected γ-aminobutyric acid, pyrrolidine, and a catalytic amount of the chosen boron or titanium species in a suitable solvent like toluene. The key advantage is the avoidance of stoichiometric byproducts generated from traditional coupling reagents.

The parent compound, this compound, is an achiral molecule as it does not possess any stereocenters. Therefore, its synthesis does not require stereoselective control.

However, if substituents were introduced on the pyrrolidine ring or the butanone backbone, chiral centers could be created, making stereoselective synthesis a critical consideration. For instance, the synthesis of substituted chiral pyrrolidines is of great interest in medicinal chemistry. rsc.org Strategies to achieve stereoselectivity for such analogues would include:

Chiral Pool Synthesis: Starting from readily available, enantiomerically pure precursors like L-proline or L-glutamic acid.

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity or diastereoselectivity. For example, the heterogeneous catalytic hydrogenation of substituted pyrroles can produce highly functionalized pyrrolidines with excellent diastereoselectivity. nih.gov

Auxiliary-Mediated Synthesis: Using a chiral auxiliary to direct the stereochemical outcome of a key reaction, followed by its removal. The N-tert-butanesulfinyl group has been effectively used in the diastereoselective synthesis of densely substituted pyrrolidines. nih.gov

These approaches highlight the methodologies that would be relevant for producing specific stereoisomers of substituted derivatives of this compound.

Role as a Reaction Intermediate

Beyond being a synthetic target, this compound plays a crucial role as a transient species in certain catalytic reactions.

Research into the green synthesis of lactams, which are important industrial feedstocks, has identified gold nanoparticles supported on ceria (Au/CeO₂) as a highly efficient catalyst for the aerobic oxidation of cyclic amines. researchgate.net During the Au/CeO₂-catalyzed oxidation of pyrrolidine to 2-pyrrolidone (γ-butyrolactam), this compound has been identified as a key reaction intermediate. researchgate.net

In a typical reaction, pyrrolidine is heated in the presence of the Au/CeO₂ catalyst, water, and an oxygen atmosphere. researchgate.net Monitoring the reaction mixture over time reveals the transient formation of two key intermediates: 5-(pyrrolidin-1-yl)-3,4-dihydro-2H-pyrrole (an amidine) and this compound. researchgate.net When these isolated intermediates were subjected to the same catalytic conditions, they were both efficiently converted to the final product, 2-pyrrolidone, confirming their role in the reaction pathway. researchgate.net

Table 2: Au/CeO₂-Catalyzed Oxidation of Pyrrolidine and Intermediates

| Substrate | Catalyst System | Temperature | Time (h) | Product | Yield |

|---|---|---|---|---|---|

| Pyrrolidine | Au/CeO₂, O₂, H₂O | 160 °C | 6.5 | 2-Pyrrolidone | 97% |

| This compound | Au/CeO₂, O₂, H₂O | 160 °C | 2.5 | 2-Pyrrolidone | 94% |

Data sourced from Dairo et al. researchgate.net

The proposed mechanism for the Au/CeO₂-catalyzed aerobic oxidation of pyrrolidine involves a multi-step pathway where this compound is a central figure. The catalytic cycle is thought to involve active gold species (such as Au⁺ or Au³⁺) at the interface with the ceria support, which is known to facilitate redox processes through its oxygen storage capacity. researchgate.netmdpi.comnih.govcapes.gov.br

The proposed pathway is as follows:

Two molecules of pyrrolidine undergo an initial oxidative coupling on the catalyst surface to form the amidine intermediate, 5-(pyrrolidin-1-yl)-3,4-dihydro-2H-pyrrole.

This amidine intermediate then undergoes hydrolysis, facilitated by the water present in the reaction medium, to open the ring. This ring-opening step yields this compound.

The newly formed intermediate, this compound, is then hydrolyzed further. The amide bond is cleaved, releasing one molecule of pyrrolidine (which can re-enter the catalytic cycle) and forming γ-aminobutyric acid (GABA).

Finally, the GABA intermediate undergoes an intramolecular cyclization (dehydration) to form the stable lactam product, 2-pyrrolidone.

This mechanistic pathway successfully accounts for the experimentally observed intermediates and demonstrates the pivotal, albeit transient, existence of this compound in the catalytic conversion of a simple cyclic amine to a valuable lactam. researchgate.net

Chemical Transformations and Derivatizations of this compound

The presence of three distinct functional groups—a primary amine, a ketone, and a tertiary amine within a pyrrolidine ring—allows for a wide array of chemical modifications. The reactivity of each of these sites can be selectively targeted to yield a diverse range of derivatives.

Reactions Involving the Amine Functionality

The primary amine group is a key site for nucleophilic reactions, allowing for the introduction of a variety of substituents.

Acylation: The primary amine can readily undergo acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. The selectivity of this reaction is crucial due to the presence of the tertiary amine of the pyrrolidine ring. While tertiary amines can be acylated, the primary amine is generally more nucleophilic and less sterically hindered, allowing for selective acylation under controlled conditions. For instance, N-hydroxysuccinimide (NHS) esters are known to selectively acylate primary amines. nih.gov

Alkylation: The primary amine can also be alkylated with alkyl halides. However, controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation. masterorganicchemistry.com To achieve selective mono-alkylation, specific strategies can be employed, such as using the amine hydrobromide salt in a competitive deprotonation/protonation strategy. rsc.orgresearchgate.net

A plausible synthetic pathway to obtain this compound starts from γ-butyrolactone. This can be converted to 4-chlorobutyryl chloride. Subsequent reaction with pyrrolidine would yield 4-chloro-1-(pyrrolidin-1-yl)butan-1-one. The final step involves the conversion of the chloro group to a primary amine. This can be achieved through methods like the Gabriel synthesis, which utilizes potassium phthalimide (B116566) to convert primary alkyl halides to primary amines. wikipedia.orgmasterorganicchemistry.comlibretexts.orgorganic-chemistry.org An alternative is the use of sodium azide (B81097) to form an alkyl azide, which is then reduced to the primary amine.

Reactions Involving the Ketone Functionality

The ketone group, a carbonyl functional group, is susceptible to nucleophilic attack and can participate in various condensation and reduction reactions.

Reduction: The ketone can be reduced to the corresponding secondary alcohol using various reducing agents. The choice of reducing agent is critical to avoid the reduction of other functional groups.

Reductive Amination: The ketone can undergo reductive amination, where it reacts with an amine in the presence of a reducing agent to form a new amine. This reaction is a powerful tool for creating carbon-nitrogen bonds.

Mannich Reaction: As a β-amino ketone, this compound can potentially participate in Mannich-type reactions. The Mannich reaction is a three-component condensation involving an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine, resulting in a β-amino carbonyl compound known as a Mannich base. wikipedia.orgorganic-chemistry.orgbyjus.com

Reactivity of the Pyrrolidine Ring System

The pyrrolidine ring in this compound is an N-acylpyrrolidine derivative. The reactivity of the ring itself is influenced by the electron-withdrawing nature of the adjacent carbonyl group.

Ring Opening Reactions: N-acylpyrrolidines can undergo ring-opening reactions under certain conditions. These reactions often involve cleavage of the C-N bond and can be promoted by various reagents.

Structural Characterization and Spectroscopic Analysis of 4 Amino 1 Pyrrolidin 1 Yl Butan 1 One

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural confirmation of an organic molecule like 4-Amino-1-(pyrrolidin-1-yl)butan-1-one would rely on a combination of advanced spectroscopic methods. Each technique provides unique insights into the molecular architecture, connectivity, and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a cornerstone of chemical structure determination, providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: A proton NMR spectrum would be expected to reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (ratio of protons in each environment), and multiplicity (splitting patterns due to coupling with neighboring protons). For this compound, specific signals would be anticipated for the protons on the pyrrolidine (B122466) ring, the aminobutyl chain, and the primary amine group.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would show the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would help identify the different types of carbons, such as those in the pyrrolidine ring, the aliphatic chain, and the carbonyl group.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal direct one-bond and longer-range two- and three-bond correlations between protons and carbons, respectively. These 2D-NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular structure.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound (Illustrative) Note: This table is predictive and not based on experimental data.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~172 |

| CH₂ (adjacent to C=O) | ~2.4 | ~35 |

| CH₂ (central) | ~1.8 | ~25 |

| CH₂ (adjacent to NH₂) | ~2.8 | ~40 |

| Pyrrolidine CH₂ (adjacent to N) | ~3.4 | ~46 |

| Pyrrolidine CH₂ (beta to N) | ~1.9 | ~26 |

| NH₂ | variable | - |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): An MS analysis would determine the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of this compound. The fragmentation pattern observed in the mass spectrum would offer valuable clues about the compound's structure, as specific fragments would be characteristic of the pyrrolidine and aminobutanone moieties.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the exact elemental formula. For this compound, the expected molecular formula is C₈H₁₆N₂O, with a monoisotopic mass of approximately 156.1263 Da. The PubChem database lists predicted collision cross-section (CCS) values for the protonated molecule ([M+H]⁺) and other adducts, which are theoretical values related to the ion's shape and size in the gas phase.

Table 2: Predicted Mass Spectrometry Data for this compound Note: This table includes predicted data from chemical databases.

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 157.1335 |

| [M+Na]⁺ | 179.1155 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching: from the primary amine group, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹.

C-H stretching: from the aliphatic CH₂ groups, typically below 3000 cm⁻¹.

C=O stretching: from the ketone functional group, a strong absorption band around 1715 cm⁻¹.

N-H bending: from the primary amine group, around 1600 cm⁻¹.

C-N stretching: from the amine and amide groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide definitive information on:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The spatial arrangement of the atoms in the molecule.

Intermolecular interactions: How the molecules pack together in the crystal lattice, including any hydrogen bonding involving the amine and carbonyl groups.

Currently, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other crystallographic databases.

Theoretical and Computational Studies of 4 Amino 1 Pyrrolidin 1 Yl Butan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular properties of a compound from first principles. These methods provide detailed insight into electronic distribution, molecular geometry, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com It provides accurate predictions of geometrical parameters, vibrational frequencies, and electronic properties. For analogous molecules, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have been employed to optimize molecular geometry. mdpi.com Such studies on related structures, like isoindole derivatives, confirm molecular configurations and analyze stabilizing intramolecular interactions. mdpi.com The optimized geometry reveals key bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

For instance, analysis of a substituted isoindole, (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, through DFT provided detailed structural parameters. mdpi.com A similar approach for 4-Amino-1-(pyrrolidin-1-yl)butan-1-one would elucidate the precise spatial arrangement of its pyrrolidine (B122466) ring, amide bond, and amino group.

Table 1: Representative Geometric Parameters from DFT Calculations for an Analogous Isoindole Derivative Data sourced from a study on (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester. mdpi.com

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-N (amide) | ~1.37 Å |

| Bond Length | C-N (pyrrolidine) | ~1.46 Å |

| Bond Angle | O=C-N (amide) | ~122° |

| Bond Angle | C-N-C (pyrrolidine) | ~112° |

This table is illustrative and shows the type of data obtained from DFT calculations on a related molecule.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) maps are crucial for identifying the reactive sites of a molecule. researchgate.net These maps visualize the charge distribution across the molecule, indicating regions prone to electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential, typically colored red, are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and represent sites for nucleophilic attack. researchgate.net

For a molecule like this compound, an MEP analysis would likely show a significant negative potential (red/yellow) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The primary amino group's nitrogen would also exhibit a negative potential. The hydrogen atoms of the amino group and protons on the carbon atoms adjacent to the carbonyl group would likely show a positive potential (blue), indicating them as electrophilic centers. researchgate.net

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests the molecule is more reactive as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com

In computational studies of related molecules, the HOMO is often localized on the more electron-rich portions, such as the amino groups or the pyrrolidine ring, while the LUMO is frequently centered on the electron-withdrawing carbonyl group. mdpi.com For this compound, the primary amino group and the pyrrolidine nitrogen would likely contribute significantly to the HOMO, making them the primary sites of nucleophilic activity. The LUMO would be expected to be localized around the carbonyl carbon, marking it as the site for nucleophilic attack. cureffi.org

Table 2: Representative FMO Energies from a DFT Study of a Related Compound Data is conceptual and based on typical values for similar organic molecules.

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | ~ -6.5 eV | Electron Donor (Nucleophilic Center) |

| LUMO | ~ -0.5 eV | Electron Acceptor (Electrophilic Center) |

| HOMO-LUMO Gap | ~ 6.0 eV | Indicator of Chemical Reactivity |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For pyrrolidine derivatives, MD simulations have been instrumental in assessing the stability of ligand-protein complexes. nih.govresearchgate.net These simulations, often run for nanoseconds, can predict the conformational changes of the molecule and its interactions within a biological environment, such as the active site of an enzyme. researchgate.netnih.gov

Key parameters derived from MD simulations include the root-mean-square deviation (RMSD), which measures the stability of the complex, and binding free energy calculations (like MM-PBSA), which estimate the affinity of the molecule for its target. researchgate.nettandfonline.com For example, in a study of pyrrolidine derivatives as Mcl-1 inhibitors, MD simulations over 100 ns were used to calculate binding free energies, which ranged from -113 to -283 kJ/mol for various compounds, indicating strong and stable binding. tandfonline.com A similar MD study on this compound complexed with a target protein would provide insights into its dynamic behavior and the stability of its binding mode.

In Silico Reactivity Predictions and Mechanistic Insights

Computational methods are increasingly used to predict the chemical reactivity and metabolic fate of molecules. In silico models can identify potential sites of covalent binding and reactive metabolite formation, which are crucial aspects of drug development. mdpi.com For instance, analysis of molecules containing substructures like piperidine (B6355638) or pyrazolopyrimidine has been used to predict their potential to form reactive metabolites. mdpi.com

For this compound, reactivity predictions would leverage MEP and FMO analyses to identify the most likely sites for chemical reactions. The primary amino group and the carbonyl group are expected to be the most reactive centers. Computational models can also simulate metabolic pathways, such as oxidation or conjugation, to predict potential metabolites. Studies on D-amino acid oxidase, for example, have used in silico methods to quantitatively analyze enzyme reactivity and inhibition mechanisms. researchgate.net

Computational Assessment of Binding Properties (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. nih.gov Docking studies on various pyrrolidine derivatives have successfully identified key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.netpharmablock.com

In studies of pyrrolidine-based inhibitors, docking scores are often used to rank compounds based on their predicted binding affinity. For example, docking of pyrrolidin-2-one derivatives against acetylcholinesterase revealed docking scores ranging from >-10.0 to -18.59, with the most potent compounds showing stronger interactions than the reference drug, donepezil. researchgate.net A docking study of this compound into a relevant protein target would likely show the amino group and carbonyl oxygen acting as hydrogen bond donors and acceptors, respectively, while the pyrrolidine ring and butyl chain engage in hydrophobic interactions. pharmablock.com

Table 3: Representative Molecular Docking Results for Pyrrolidine-Containing Compounds Against Various Targets This table compiles data from multiple studies on different pyrrolidine derivatives to illustrate typical docking outcomes.

| Compound Type | Protein Target | Docking Score (unitless or kcal/mol) | Key Interactions Noted |

| Pyrrolidin-2-one derivative (14a) | Acetylcholinesterase | -18.59 | Hydrogen bonds, hydrophobic interactions researchgate.net |

| Pyrrolidin-2-one derivative (14d) | Acetylcholinesterase | -18.057 | Hydrogen bonds, hydrophobic interactions researchgate.net |

| Spirooxindole pyrrolidine (6i) | α-glucosidase | - | Potent inhibition observed, supported by docking nih.gov |

| Pyrrolidine-based 3-deoxysphingomyelin | DHFR | - | Confirmed binding to the active site researchgate.net |

Structure Activity Relationship Sar Studies Centered on the 4 Amino 1 Pyrrolidin 1 Yl Butan 1 One Scaffold

Impact of Pyrrolidine (B122466) Ring Modifications on Biological Activity

The pyrrolidine ring is a cornerstone of the 4-Amino-1-(pyrrolidin-1-yl)butan-1-one scaffold, and its structural integrity and substitution pattern are pivotal for biological activity. Research on analogous compounds, particularly monoamine uptake inhibitors, underscores the importance of this five-membered heterocyclic ring.

Key research findings indicate:

Ring Size is Critical : Studies on pyrovalerone (1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one) analogs have shown that expanding the five-membered pyrrolidine ring to a six-membered piperidine (B6355638) ring leads to a significant decrease in binding potency at dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. nih.gov This suggests that the specific size and conformational constraints of the pyrrolidine ring are optimal for fitting into the target binding pocket.

Substitution on the Ring : In a series of pyrrolidone butanamide derivatives developed as antiepileptic agents, substitution at the 4-position of the lactam ring with small hydrophobic groups was found to enhance both in vitro and in vivo potency. acs.org Conversely, substitutions at the 3 or 5 positions of the lactam ring diminished affinity for the target binding site. acs.org For instance, the selection of (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide as a clinical candidate highlights the positive impact of a 4-propyl substitution. acs.org

Ring Contraction Benefits : In the development of inhibitors for the vesicular monoamine transporter-2 (VMAT2), reducing the central heterocyclic ring from a piperidine to a pyrrolidine in the parent compound GZ-793A resulted in novel and potent analogs. nih.gov This modification led to the discovery of compounds with significantly greater binding affinity. nih.gov

Polysubstitution Effects : The evaluation of polysubstituted pyrrolidines has demonstrated that specific substitution patterns can confer potent antiproliferative activities against various cancer cell lines, with IC50 values in the low micromolar range. nih.gov

These findings collectively suggest that for the this compound scaffold, the pyrrolidine ring is not merely a structural anchor but an active participant in molecular recognition. Modifications such as ring expansion are generally detrimental, while specific, small hydrophobic substitutions on the ring could potentially enhance biological activity.

Table 1: Impact of Heterocyclic Ring Size on Monoamine Transporter Inhibition (Pyrovalerone Analogs) Data sourced from studies on analogous compounds.

| Compound Modification | Target | Effect on Potency | Reference |

|---|---|---|---|

| Pyrrolidine to Piperidine Ring | DAT, NET, SERT | Substantial loss of binding potency | nih.gov |

Table 2: Effect of Pyrrolidine Ring Substitution on Antiepileptic Activity (Pyrrolidone Butanamide Analogs) Data sourced from studies on analogous compounds.

| Substitution Position | Substitution Type | Effect on Affinity/Potency | Reference |

|---|---|---|---|

| 4-position | Small hydrophobic groups (e.g., propyl) | Improves potency | acs.org |

| 3- or 5-position | Various | Decreases affinity | acs.org |

Influence of Butanone Chain Length and Substitution Patterns

The butanone chain acts as a critical linker, and its length, flexibility, and substitution patterns significantly modulate the compound's interaction with its biological target. Studies on structurally related cathinone (B1664624) and 4-aminoquinoline (B48711) derivatives provide a framework for understanding these influences.

Key research findings indicate:

Chain Length : The length of the alkyl chain is a crucial determinant of activity. In the pyrovalerone series, which features a pentanone (five-carbon) chain, modifications to this chain had a marked effect on potency. nih.gov In the development of antimalarial 4-aminoquinoline analogs, the length of the side chain connecting two amino functions is known to be essential for activity. youtube.com An optimal chain length of two to five carbons is often required. youtube.com Shortening or lengthening the butanone chain in the title compound would likely alter the spatial relationship between the pyrrolidine ring and the terminal amine, affecting receptor fit. An attempt to synthesize a 4-carbon linker analogue of a "reversed chloroquine" compound failed due to intramolecular cyclization, underscoring the chemical reactivity and specific conformational properties imparted by a four-carbon chain. nih.gov

Chain Substitution : In a series of antiepileptic pyrrolidone acetamide (B32628) agents, the nature of the substitution on the butanamide side chain was paramount. Among numerous variations, an ethyl group at the α-position to the carboxamide was identified as the preferred substitution for optimal affinity. acs.org

Chain Flexibility and Unsaturation : Introducing unsaturation into the alkyl chain of pyrovalerone analogs produced mixed results. While incorporating a terminal alkyne caused a major loss of potency, allyl-substituted compounds retained significant activity at the dopamine transporter (DAT). nih.gov This suggests that the conformational rigidity introduced by double or triple bonds can drastically alter the presentation of key pharmacophoric features.

These results imply that the four-carbon butanone chain in this compound is likely an optimized linker. Any modifications, such as altering its length or introducing substituents, would need to be carefully considered to maintain the precise geometry required for effective ligand-receptor interaction.

Table 3: Effect of Alkyl Chain Modification on DAT/NET Inhibition (Pyrovalerone Analogs) Data sourced from studies on analogous compounds (pentan-1-one chain).

| Compound | Alkyl Chain Modification | Effect on DAT/NET Potency | Reference |

|---|---|---|---|

| Pyrovalerone Analog | Terminal Acetylene | Substantial loss of potency | nih.gov |

| Pyrovalerone Analog | Allyl Group | Potency retained at DAT, declined at NET | nih.gov |

Role of the Amine Functionality in Ligand-Receptor Interactions

The terminal primary amine group is a fundamental pharmacophoric feature, typically involved in key ionic and hydrogen-bonding interactions within the receptor binding site. Its basicity and substitution pattern are critical for anchoring the ligand and ensuring high-affinity binding.

Key research findings indicate:

Essential Binding Interaction : In many classes of compounds targeting amine receptors, the dialkylamino functionality of the side chain provides a basic nitrogen that is essential for activity. youtube.com This amine group is often protonated at physiological pH, allowing it to form a crucial salt bridge with an acidic amino acid residue (like aspartic acid) in the receptor's binding pocket.

Impact of N-Substitution : The nature of the groups attached to the amine nitrogen can profoundly influence activity. In a study of pyrrolidine monocyclic analogues of pochonicine, which are β-N-acetylhexosaminidase inhibitors, the N-acetylamino group was found to be essential for potent inhibition. nih.gov Analogues with a simple primary amine (1-amino analogues) lost almost all inhibitory activity, demonstrating the critical role of the substituent in this specific case. nih.gov

Contribution to Selectivity and Potency : In a series of multifunctional pyridines targeting sigma receptors, the introduction of a methyl group to the N-(prop-2-yn-1-yl)amino substituent significantly increased affinity for the σ1 receptor. nih.gov This highlights how even a small modification to the amine substituent can fine-tune receptor interactions and enhance potency.

For this compound, the unsubstituted primary amine is a key feature, likely serving as a primary hydrogen bond donor and forming a critical ionic interaction with the target receptor. Based on SAR from related series, substitution on this amine would be expected to dramatically alter the biological activity profile, potentially increasing or decreasing potency and/or modulating receptor selectivity depending on the nature of the substituent.

Stereochemical Considerations in Structure-Activity Relationships

Chirality plays a pivotal role in the interaction of small molecules with biological targets, and compounds based on the this compound scaffold are no exception. The presence of stereocenters dictates the three-dimensional arrangement of the pharmacophoric elements, and often only one stereoisomer is responsible for the desired biological effect.

Key research findings indicate:

Enantioselectivity of Activity : In the closely related pyrovalerone series, the biological activity is highly enantioselective. The inhibitory potency at the dopamine transporter (DAT) resides almost entirely with the (S)-enantiomer. nih.gov The (S)-isomer of pyrovalerone was found to be the most biologically active form. nih.gov

Diastereomeric Potency Differences : For a series of antiepileptic pyrrolidone butanamides, stereochemistry at two distinct positions was critical for maximizing potency. The optimal configuration was identified as having an (S)-configuration for the ethyl group on the butanamide side chain and an (R)-configuration for the propyl group at the 4-position of the pyrrolidone ring. acs.org This diastereomer, (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide, was approximately 10 times more potent than levetiracetam. acs.org

Importance of Stereoselective Synthesis : The general literature on pyrrolidine-containing drugs emphasizes the necessity of stereoselective synthesis methods to produce optically pure compounds, as different stereoisomers can have vastly different biological profiles. mdpi.com

Given that the core structure of this compound can contain chiral centers, particularly if the butanone chain is substituted, it is highly probable that its biological activity is stereospecific. Based on analogous compounds, the (S)-configuration at the carbon alpha to the carbonyl group is often associated with higher potency in this class of molecules.

Table 4: Stereochemical Impact on Activity in Analogous Compounds Data sourced from studies on analogous compounds.

| Compound Series | Stereochemical Feature | Impact on Activity | Reference |

|---|---|---|---|

| Pyrovalerone (Pentan-1-one analog) | (S)-enantiomer vs. (R)-enantiomer | (S)-enantiomer is the active form for DAT inhibition | nih.gov |

| 4-substituted Pyrrolidone Butanamides | (S)-configuration at side chain α-carbon | Preferred for high affinity | acs.org |

| 4-substituted Pyrrolidone Butanamides | (4R)-configuration of ring substituent | Contributes to enhanced potency in combination with (S)-side chain | acs.org |

Derivation of Pharmacophoric Models

A pharmacophore model distills the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. While a specific, validated pharmacophore model for this compound is not publicly detailed, one can be hypothesized based on the SAR data from its own structure and that of its analogs. Such models are crucial tools in drug discovery for virtual screening and lead optimization. nih.govnih.gov

The process of developing a pharmacophore model generally involves identifying common features among active molecules and their spatial relationships. For the this compound scaffold, the key pharmacophoric features would likely include:

A Hydrogen Bond Acceptor (HBA) : Provided by the oxygen atom of the butanone carbonyl group.

A Hydrogen Bond Donor (HBD) : Provided by the terminal primary amine.

A Positive Ionizable Feature : The terminal amine group, which would be protonated at physiological pH.

A Hydrophobic/Basic Feature : The pyrrolidine ring itself, which contributes a defined hydrophobic shape and contains a basic nitrogen atom.

3D-QSAR studies on related series, such as imidazopyridine B-Raf inhibitors and pteridinone PLK1 inhibitors, have successfully used this approach. nih.gov In these studies, models are built that correlate the 3D properties (steric, electrostatic, hydrophobic fields) of the molecules with their biological activity. nih.gov For example, a 3D-QSAR model for pyrrolidine derivatives acting as DPP IV inhibitors highlighted the importance of electronic effects on the pyrrolidine ring for activity. nih.gov

A hypothetical pharmacophore model for this scaffold would place these features at specific distances and orientations from one another, dictated by the butanone linker's length and the stereochemistry of the molecule. This model would serve as a 3D query to search for new compounds with different core structures but the same essential pharmacophoric features, a process known as scaffold hopping. nih.gov

Advanced Analytical Methodologies for the Quantitative and Qualitative Analysis of 4 Amino 1 Pyrrolidin 1 Yl Butan 1 One

Chromatographic Separations

Chromatography is the cornerstone for separating 4-Amino-1-(pyrrolidin-1-yl)butan-1-one from impurities, starting materials, or other analytes. The choice between gas and liquid chromatography is dictated by the compound's physicochemical properties.

Direct analysis of this compound using gas chromatography is generally impractical. Like other amino acids and primary amines, the compound is non-volatile and thermally labile, meaning it would likely decompose at the high temperatures required for GC analysis nih.gov. To overcome this limitation, chemical derivatization is an indispensable step nih.gov. This process converts the polar primary amino group into a less polar, more volatile, and thermally stable functional group.

Common derivatization strategies for amines include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen on the amino group with a trimethylsilyl (TMS) group.

Acylation: Reagents such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) can be used to form stable amide derivatives.

The selection of the appropriate derivatization agent and reaction conditions is critical for achieving reproducible and quantitative results. Once derivatized, the compound can be effectively separated on a GC column, typically a low-to-mid polarity column such as a 5% phenyl-methylpolysiloxane.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar, non-volatile compounds like this compound without the need for derivatization. Reversed-phase (RP) HPLC is the most common modality.

Key parameters for a typical RP-HPLC method would include:

Stationary Phase: A C18 or C8 silica-based column is generally effective.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is used. Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to achieve adequate separation and peak shape.

Detection: A UV detector is commonly used, as the carbonyl group provides a chromophore. For higher sensitivity and selectivity, a mass spectrometer is an ideal detector.

In some cases, pre-column derivatization may be employed to enhance detection, for instance, by introducing a fluorescent tag to the primary amine, which significantly improves sensitivity nih.gov.

| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC) |

| Analyte State | Volatile, Thermally Stable | Soluble in Mobile Phase |

| Derivatization | Typically required (e.g., silylation, acylation) nih.gov | Often not required, but can be used for enhanced detection nih.gov |

| Stationary Phase | Low-to-mid polarity capillary column (e.g., 5% phenyl) | Reversed-phase (e.g., C18, C8) |

| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | Aqueous buffer and organic modifier (e.g., Acetonitrile, Methanol) |

| Detection | Flame Ionization (FID), Mass Spectrometry (MS) | UV-Vis, Mass Spectrometry (MS) |

The specific molecule, this compound, is achiral and therefore does not exist as enantiomers. However, chiral chromatography is a critical technique for analyzing chiral derivatives or structurally related compounds where a stereocenter is present. The separation of enantiomers is crucial as they can exhibit different biological activities.

For chiral amino compounds, HPLC with a chiral stationary phase (CSP) is the standard approach. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for this purpose nih.govresearchgate.net. Another successful class of CSPs for underivatized amino compounds are those based on macrocyclic glycopeptides, like teicoplanin . These phases possess ionic groups and are compatible with a wide range of mobile phases, making them ideal for separating polar enantiomers .

The development of a chiral separation method involves screening different CSPs and mobile phase compositions to achieve optimal resolution nih.govresearchgate.net.

Mass Spectrometry-Based Detection and Characterization

Mass Spectrometry (MS) provides invaluable information on the molecular weight and structure of the analyte. For this compound, MS is used for unambiguous identification. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap platforms, can determine the elemental composition by providing a highly accurate mass measurement.

In tandem mass spectrometry (MS/MS), the molecule is fragmented through collision-induced dissociation (CID), and the resulting fragment ions provide structural information. Key fragmentation pathways for this compound would likely involve:

Cleavage of the pyrrolidine (B122466) ring.

Loss of the butanamine side chain.

Alpha-cleavage adjacent to the carbonyl group.

Studying the mass spectral fragmentation of structurally similar compounds, such as synthetic cathinones, can help in predicting and identifying the fragmentation patterns of this compound nih.govresearchgate.net.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

The coupling of chromatographic separation with mass spectrometric detection creates a powerful analytical tool. These "hyphenated" techniques provide both retention time data for separation and mass spectra for identification.

GC-MS: Following the necessary derivatization, GC-MS allows for the separation of this compound from other volatile or semi-volatile compounds in a sample, with subsequent mass spectral analysis for confirmation nih.govnih.gov. Electron ionization (EI) is a common ionization source in GC-MS, which produces reproducible fragmentation patterns that can be compared against spectral libraries.

LC-MS: This is arguably the most powerful technique for the analysis of this compound. LC-MS can analyze the compound in its native state without derivatization. It is particularly useful for complex matrices. Electrospray ionization (ESI) is the most common ionization technique for LC-MS analysis of polar compounds, typically forming a protonated molecule [M+H]⁺ in positive ion mode. Techniques like ultra-high-performance liquid chromatography-quadrupole time-of-flight-mass spectrometry (UHPLC-QTOF-MS) offer high-resolution separation and accurate mass detection, making them ideal for identifying and characterizing such compounds and their potential metabolites nih.govresearchgate.net.

| Technique | Separation Principle | Detection Principle | Key Advantages |

| GC-MS | Partitioning between a gaseous mobile phase and a liquid stationary phase nih.gov | Ionization and fragmentation followed by mass analysis nih.gov | High chromatographic efficiency, established spectral libraries. |

| LC-MS | Partitioning between a liquid mobile phase and a solid stationary phase nih.gov | Soft ionization (e.g., ESI) and mass analysis researchgate.net | Applicable to non-volatile and thermally labile compounds, high sensitivity. |

Development of Robust Analytical Protocols for Research Applications

Developing a robust and validated analytical protocol is essential for obtaining reliable and reproducible data in a research setting. The process involves a systematic approach to method development and validation.

Method Development: This stage involves selecting the appropriate technique (e.g., LC-MS), optimizing separation conditions (column, mobile phase, gradient), and tuning mass spectrometer parameters for optimal sensitivity and selectivity for this compound.

Method Validation: A developed method must be validated to ensure it is fit for its intended purpose. Key validation parameters, as demonstrated in protocols for other amino-containing pharmaceuticals, include nih.gov:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.

Linearity and Range: Demonstrating a direct proportional relationship between analyte concentration and instrument response over a defined range.

Accuracy: The closeness of the measured value to the true value, often assessed by recovery studies in spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy nih.gov.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By establishing and adhering to such validated protocols, researchers can ensure the quality and integrity of the analytical data generated for this compound.

Future Directions and Emerging Research Avenues for 4 Amino 1 Pyrrolidin 1 Yl Butan 1 One

Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of pyrrolidine-containing molecules is a well-established field, but future efforts will increasingly prioritize sustainability and efficiency. nih.gov Traditional multi-step syntheses are often being replaced by more innovative methods that align with the principles of green chemistry.

Future synthetic research on 4-Amino-1-(pyrrolidin-1-yl)butan-1-one will likely focus on several key areas. One promising approach is the use of one-pot, multi-component reactions, which can construct complex molecules from simple precursors in a single step, minimizing waste and improving atom economy. vjol.info.vnrsc.org For instance, developing a convergent synthesis where the pyrrolidine (B122466), the butanamine linker, and the amide bond are formed in a streamlined sequence would be a significant advance.

The adoption of greener reaction conditions is another critical avenue. This includes replacing hazardous organic solvents with more benign alternatives like ethanol (B145695) or water, which has been successfully demonstrated in the synthesis of other pyrrolidine derivatives. vjol.info.vnrsc.org Furthermore, the application of microwave-assisted organic synthesis (MAOS) could dramatically reduce reaction times and energy consumption. nih.gov Catalyst-free reactions or the use of biodegradable catalysts, such as citric acid, are also gaining traction for the synthesis of related heterocyclic compounds. vjol.info.vn

| Parameter | Traditional Approach | Proposed Green Approach |

|---|---|---|

| Solvents | Chlorinated solvents (e.g., DCM), DMF | Ethanol, Water, or solvent-free conditions vjol.info.vnmdpi.com |

| Catalysts | Heavy metals, stoichiometric reagents | Organocatalysts, biocatalysts, or catalyst-free reactions rsc.orgmdpi.com |

| Energy Source | Conventional heating (oil bath), long reflux times | Microwave-assisted synthesis (MAOS) nih.gov |

| Reaction Type | Multi-step, protection/deprotection sequences | One-pot, multi-component, or domino reactions rsc.org |

| Efficiency | Lower overall yield, higher E-factor (waste) | Higher yield, improved atom economy, easier purification |

Advanced Spectroscopic Characterization Techniques

While standard techniques like 1H and 13C NMR and mass spectrometry are essential for routine characterization, a deeper understanding of the structure and dynamics of this compound requires more advanced methods. The compound's flexibility, particularly the non-planar "puckering" of the pyrrolidine ring and the rotatable bonds in the butanamide chain, influences its interaction with biological targets. nih.govresearchgate.net

Future research should employ sophisticated spectroscopic techniques to probe these features. Two-dimensional infrared (2DIR) spectroscopy, for example, can reveal the time-resolved coupling between different vibrational modes (e.g., C=O, N-H, C-H), providing insights into intramolecular energy transfer and conformational dynamics, as has been shown for related cyclic amides. rsc.org

Advanced Nuclear Magnetic Resonance (NMR) techniques are also critical. Studying the compound's lithium amide complexes with 6Li NMR could elucidate the structure of reactive intermediates in asymmetric synthesis. acs.org In-depth 2D NMR studies (COSY, HSQC, HMBC, NOESY) can map the precise connectivity and spatial relationships between atoms, helping to determine the preferred conformation in solution. For solid-state analysis, techniques like solid-state NMR (ssNMR) can provide information about the molecular structure and packing in a crystalline form, which is invaluable for understanding polymorphism and its effect on physicochemical properties.

| Technique | Potential Structural Insights |

|---|---|

| 2D NMR (NOESY/ROESY) | Determination of through-space proton proximities, elucidation of preferred solution-state conformation and stereochemistry. acs.org |

| Solid-State NMR (ssNMR) | Characterization of the compound in its solid, crystalline form; identification of different polymorphs. |

| 2D Infrared (2DIR) Spectroscopy | Probing vibrational coupling and energy relaxation between the amide, amine, and alkyl groups on a femtosecond timescale. rsc.org |

| Chiral Chromatography-MS | Separation and identification of stereoisomers if the pyrrolidine ring is substituted to create a chiral center. nih.gov |

| X-ray Crystallography | Definitive determination of the three-dimensional structure, bond lengths, bond angles, and crystal packing. |

Integration of Artificial Intelligence and Machine Learning in Predictive Modeling

| AI/ML Model Type | Predictive Goal | Required Input Data |

|---|---|---|

| QSAR Models | Predict binding affinity or inhibitory activity against a specific target. elsevier.com | Molecular descriptors of the compound; bioactivity data from a training set. |

| ADMET Prediction Models | Forecast properties like solubility, permeability, metabolic stability, and potential toxicity. arxiv.org | Compound structure; large datasets of experimentally measured ADMET properties. |

| Generative Models | Design novel derivatives with optimized properties. elsevier.com | Desired physicochemical and biological property ranges; known active scaffolds. |

| Retrosynthesis Prediction | Propose viable and efficient synthetic routes for novel derivatives. elsevier.com | Compound structure; database of known chemical reactions. |

Exploration of Undiscovered Biological Targets and Applications

While the pyrrolidine scaffold is present in drugs targeting a wide array of diseases, the full biological potential of this compound remains largely unexplored. frontiersin.orgacs.org Future research must move beyond conventional hypothesis-driven screening to uncover novel biological targets and therapeutic applications.

| Discovery Method | Principle | Potential Therapeutic Areas to Explore |

|---|---|---|

| Phenotypic Screening | Identifies compounds that produce a desired change in cell phenotype (e.g., stopping cancer cell proliferation). alacrita.com | Oncology, neurodegeneration, infectious diseases. frontiersin.org |

| Chemoproteomics (e.g., ABPP) | Uses a tagged version of the compound to isolate and identify its direct protein targets from a cell lysate. | Enzyme inhibition (kinases, proteases), receptor modulation. |

| Drug Repurposing via AI | Computationally predicts new targets by correlating compound structure with genomic, proteomic, and disease data. mdpi.com | Anti-inflammatory, metabolic, and autoimmune diseases. frontiersin.orgwelltestingjournal.com |

| Genetic Interaction Mapping | Identifies genes that, when knocked out, make cells more or less sensitive to the compound, suggesting a target pathway. | Genetic disorders, oncology. |

Design of New Derivatizations with Tailored Physicochemical and Biological Profiles

The structure of this compound offers multiple sites for chemical modification to fine-tune its properties. The design of new derivatives is a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, solubility, and pharmacokinetic profiles. nih.gov

Future work will involve systematic derivatization at key positions:

The Primary Amine: This group can be acylated, alkylated, or converted to other functional groups to modulate basicity, hydrogen bonding capacity, and target interactions.

The Pyrrolidine Ring: Substitution on the ring, particularly at the 3- or 4-positions, can introduce chirality and control the ring's conformation. nih.govacs.org Adding small hydrophobic groups like a propyl substituent has been shown to improve potency in other pyrrolidone-based agents. acs.org

The Butanamide Linker: The length and rigidity of this linker can be altered. Introducing conformational constraints, such as double bonds or cyclic elements, could lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity. nih.gov

The goal is to create a structure-activity relationship (SAR) that connects these modifications to changes in biological activity and physicochemical properties like lipophilicity (logP) and water solubility. nih.gov This systematic exploration will guide the development of second-generation compounds with optimized, tailored profiles for specific therapeutic purposes.

| Derivatization Site | Example Modification | Intended Effect on Profile |

|---|---|---|

| Primary Amine (R-NH₂) | Acylation (e.g., to form a sulfonamide) or reductive amination. | Alter hydrogen bonding, modulate basicity, explore new binding pockets. |

| Pyrrolidine Ring (C3/C4) | Introduction of alkyl, aryl, or hydroxyl groups. acs.org | Improve lipophilicity, introduce stereocenters, alter ring pucker, enhance target binding. nih.govnih.gov |

| Butanamide Linker | Vary chain length; introduce rigidity (e.g., double bond). nih.gov | Optimize distance between pharmacophores; improve selectivity by reducing conformational flexibility. |

| Amide Carbonyl (C=O) | Bioisosteric replacement (e.g., with a tetrazole). | Improve metabolic stability, alter hydrogen bonding, and enhance solubility. |

Q & A

Basic Research Question

- Receptor Binding Assays : Screen for affinity at monoamine transporters (e.g., dopamine, serotonin) using radiolabeled ligands .

- Cytotoxicity Testing : Use MTT assays on HEK-293 or SH-SY5Y cell lines to assess baseline toxicity .

- Metabolic Stability : Employ liver microsomes to evaluate CYP450-mediated degradation .

How can mechanistic studies elucidate the compound’s interaction with biological targets?

Advanced Research Question

- Molecular Dynamics Simulations : Model interactions with dopamine transporters to predict binding modes .

- Knockout Cell Lines : Use CRISPR-edited neurons lacking specific receptors to confirm target specificity .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for receptor-ligand interactions .

What challenges arise in detecting this compound in forensic samples?

Advanced Research Question

- Matrix Effects : Biological matrices (e.g., blood) require solid-phase extraction (SPE) to isolate the compound .

- Isomeric Discrimination : Differentiate from analogs (e.g., α-PBP) using chiral chromatography or ion mobility spectrometry .

- Low Abundance : Enhance sensitivity via derivatization (e.g., BSTFA for GC-MS) or LC-HRMS .

How can structure-activity relationship (SAR) studies guide the design of novel analogs?

Advanced Research Question

- Functional Group Modifications : Replace the pyrrolidine ring with piperidine or morpholine to assess impact on potency .

- Amino Group Substitution : Test methyl or acetyl derivatives to evaluate metabolic stability .

- Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify critical binding motifs .

What strategies ensure reproducibility in synthesizing and testing this compound?

Basic Research Question

- Standardized Protocols : Document reaction parameters (e.g., stoichiometry, solvent volume) and share via platforms like Zenodo .

- Interlaboratory Validation : Collaborate with multiple labs to cross-verify purity (>98% by HPLC) and bioactivity data .

How should researchers address discrepancies in biological activity data across studies?

Advanced Research Question

- Batch Analysis : Compare compound purity (e.g., via NMR) to rule out impurities as confounding factors .

- Assay Standardization : Use common cell lines and positive controls (e.g., cocaine for transporter inhibition) to normalize results .

- Meta-Analysis : Aggregate data from published studies to identify trends or outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。